molecular formula C8H10N2O2 B1406071 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1520287-70-0

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No. B1406071
M. Wt: 166.18 g/mol
InChI Key: KTNSTKIQHRRDKI-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid is represented by the InChI code: 1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7-3-9-5-10(7)4-6;/h3,5-6H,1-2,4H2,(H,11,12);1H .


Chemical Reactions Analysis

While specific chemical reactions involving 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid are not mentioned in the search results, the compound is known to be involved in a variety of transformations, as mentioned in the synthesis analysis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.64 . It is a solid at room temperature . The compound’s storage temperature is room temperature in an inert atmosphere .

Scientific Research Applications

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Imidazo[1,5-a]pyridine derivatives, including “5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid”, have been found to have a wide range of applications due to their unique chemical structure, versatility, optical behaviors, and biological properties . Here are some potential applications:

  • Materials Science : These compounds can be used in the development of new materials due to their unique chemical structure and versatility .
  • Pharmaceuticals : Imidazo[1,5-a]pyridine derivatives have shown promise in the pharmaceutical field, particularly in the development of anti-cancer drugs .
  • Optoelectronic Devices : The optical behaviors of these compounds make them useful in the creation of optoelectronic devices .
  • Sensors : Their unique properties can be harnessed for the development of various types of sensors .
  • Confocal Microscopy and Imaging : Imidazo[1,5-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging .

Imidazo[1,5-a]pyridine derivatives, including “5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid”, have been found to have a wide range of applications due to their unique chemical structure, versatility, optical behaviors, and biological properties . Here are some potential applications:

  • Materials Science : These compounds can be used in the development of new materials due to their unique chemical structure and versatility .
  • Pharmaceuticals : Imidazo[1,5-a]pyridine derivatives have shown promise in the pharmaceutical field, particularly in the development of anti-cancer drugs .
  • Optoelectronic Devices : The optical behaviors of these compounds make them useful in the creation of optoelectronic devices .
  • Sensors : Their unique properties can be harnessed for the development of various types of sensors .
  • Confocal Microscopy and Imaging : Imidazo[1,5-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging .

Safety And Hazards

The compound is associated with hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for the study or application of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid are not mentioned in the search results, the compound’s significant role in agrochemicals and pharmaceuticals suggests that it will continue to be a subject of research .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNSTKIQHRRDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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